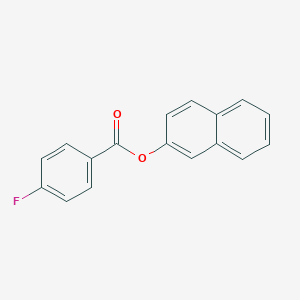

2-Naphthyl 4-fluorobenzoate

Description

2-Naphthyl 4-fluorobenzoate is an ester derivative of 4-fluorobenzoic acid, where the hydroxyl group is replaced by a 2-naphthyl moiety. This compound combines the electron-withdrawing fluorine atom on the benzoate ring with the bulky, lipophilic 2-naphthyl group, making it relevant in pharmaceutical and materials science research. Its structure enables unique interactions in biological systems, such as enhanced receptor binding and metabolic stability compared to simpler aromatic esters .

Properties

Molecular Formula |

C17H11FO2 |

|---|---|

Molecular Weight |

266.27g/mol |

IUPAC Name |

naphthalen-2-yl 4-fluorobenzoate |

InChI |

InChI=1S/C17H11FO2/c18-15-8-5-13(6-9-15)17(19)20-16-10-7-12-3-1-2-4-14(12)11-16/h1-11H |

InChI Key |

XFEWKHXRJAPWJI-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C=C(C=CC2=C1)OC(=O)C3=CC=C(C=C3)F |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)OC(=O)C3=CC=C(C=C3)F |

Origin of Product |

United States |

Comparison with Similar Compounds

Aromatic Substituent Effects

- Phenyl vs. Naphthyl Groups :

Replacing phenyl with 1- or 2-naphthyl groups in hydantoin-piperazine derivatives significantly improved 5-HT7 receptor (5-HT7R) affinity. For example, 2-naphthyl derivatives (e.g., compound 14 ) showed ~4-fold higher 5-HT7R affinity than 1-naphthyl analogs due to better hydrophobic interactions in receptor pockets .- Key Data :

| Compound | Aromatic Group | 5-HT7R Affinity (Ki, nM) |

|---|---|---|

| 14 | 2-Naphthyl | 1.2 |

| 11 | 1-Naphthyl | 4.8 |

| 1 | 4-Fluorophenyl | 0.8 |

The 2-naphthyl group’s planar structure allows deeper insertion into hydrophobic pockets formed by transmembrane helices (TM2,3,7) and extracellular loop 2 (ECL2), mimicking the lead compound 1 (4-fluorophenyl) .

Fluorobenzoate Derivatives

- Biological Activity: 4-Fluorobenzoate derivatives like Fluor-Reynosin and Fluor-Santamarine exhibit potent inhibition of viral proteins (e.g., SARS-CoV-2 Mpro and RNA replicase), with IC50 values in the 1–20 µM range .

Metabolic Stability :

Naphthyl-containing compounds demonstrate higher metabolic stability than phenyl analogs due to reduced oxidative metabolism. For example, lead compound 2 (with a methylene-linked phenyl group) showed lower stability than naphthyl derivatives in cytochrome P450 assays .

Environmental and Metabolic Degradation

- Microbial Resistance: 4-Fluorobenzoate derivatives are resistant to microbial degradation due to the strong C-F bond. Enzymes like 4-fluorobenzoate dehalogenase catalyze defluorination to 4-hydroxybenzoate, but this process is slow compared to non-fluorinated analogs . Key Pathway: 4-Fluorobenzoate → (via dehalogenase) → 4-hydroxybenzoate + F⁻ .

- Comparative Degradation Rates: Compound Degradation Enzyme Half-Life (Days) 4-Fluorobenzoate 4-Fluorobenzoate dehalogenase >30 2-Fluorobenzoate Enoyl-CoA hydratase 15 Non-fluorinated benzoates Catechol dioxygenase 3–5 The 2-naphthyl group in 2-naphthyl 4-fluorobenzoate likely further slows degradation due to steric hindrance .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-Naphthyl 4-fluorobenzoate, and how can reaction efficiency be optimized?

- Methodological Answer : The compound is typically synthesized via esterification between 4-fluorobenzoic acid derivatives (e.g., acid chlorides) and 2-naphthol. Catalysts like N,N'-dicyclohexylcarbodiimide (DCC) or 4-dimethylaminopyridine (DMAP) enhance reaction efficiency. Optimization involves monitoring reaction progress via thin-layer chromatography (TLC) and adjusting molar ratios of reactants. Post-synthesis purification employs silica gel column chromatography with ethyl acetate/hexane gradients .

Q. What spectroscopic techniques are recommended for characterizing this compound, and what key spectral signatures should researchers expect?

- Methodological Answer :

- 1H/13C NMR : Aromatic protons in the naphthyl group appear as multiplet signals (δ 7.2–8.5 ppm), while the ester carbonyl carbon resonates near δ 165–170 ppm.

- FTIR : Ester carbonyl stretching at ~1740 cm⁻¹ and C-F stretching near 1250 cm⁻¹.

- Mass Spectrometry (MS) : Molecular ion peak matching the molecular weight (264.26 g/mol) with fragmentation patterns reflecting the naphthyl and fluorobenzoate moieties. Cross-reference with NIST Chemistry WebBook for validation .

Q. How should researchers assess the purity of this compound, and what analytical methods are most reliable?

- Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) is preferred for purity analysis. Gas chromatography-mass spectrometry (GC-MS) aids in detecting volatile impurities. Elemental analysis (C, H, F) provides complementary quantitative validation, with deviations <0.3% indicating high purity .

Advanced Research Questions

Q. What enzymatic pathways are involved in the defluorination of 4-fluorobenzoate derivatives, and how do these mechanisms inform the environmental persistence of this compound?

- Methodological Answer : 4-Fluorobenzoate dehalogenase from Aureobacterium sp. directly cleaves the C-F bond in 4-fluorobenzoate, yielding 4-hydroxybenzoate and fluoride ions. In contrast, defluorinating enoyl-CoA hydratase/hydrolase acts on 2-fluorobenzoate via structural rearrangement. The resistance of 4-fluorobenzoate derivatives to microbial degradation (due to strong C-F bonds) necessitates studies using isotope tracing (18F or 19F NMR) to track environmental persistence .

Q. How can computational modeling predict the reactivity and stability of this compound under varying experimental conditions?

- Methodological Answer : Density functional theory (DFT) calculations evaluate bond dissociation energies (BDEs) for the C-F and ester bonds. Molecular dynamics (MD) simulations assess thermal stability in solvents like DMSO or water. Software tools (e.g., Gaussian, ADF) model electronic effects of the fluorinated aromatic ring, guiding predictions of hydrolysis rates or photodegradation pathways .

Q. What strategies can mitigate conflicting data in studies on the metabolic pathways of fluorinated aromatic compounds like this compound?

- Methodological Answer :

- Isotopic Labeling : Use 19F NMR or 14C-labeled compounds to trace metabolites.

- Cross-Validation : Combine LC-MS/MS for metabolite identification with enzyme activity assays (e.g., fluoride ion-selective electrodes).

- Model Systems : Employ microbial models like Cunninghamella elegans to replicate human metabolic pathways and resolve discrepancies between in vitro and in vivo data .

Q. What are the key considerations in designing in vitro assays to study the bioactivity of this compound?

- Methodological Answer :

- Cell Line Selection : Use cancer cell lines (e.g., HeLa, MCF-7) for cytotoxicity assays or microbial cultures for biodegradation studies.

- Dose-Response Curves : Test concentrations spanning 1–100 μM to identify IC50 values.

- Controls : Include fluorobenzoate analogs (e.g., 4-fluorobiphenyl) to isolate structure-activity relationships.

- Analytical Endpoints : Measure fluoride release (via ion chromatography) or hydroxylated metabolites (via HPLC) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.